Chemical structure and properties of (2-Butoxypyridin-3-yl)methanamine
Chemical structure and properties of (2-Butoxypyridin-3-yl)methanamine
This technical guide details the chemical identity, physicochemical properties, synthetic methodologies, and medicinal chemistry applications of (2-Butoxypyridin-3-yl)methanamine .
Executive Summary
(2-Butoxypyridin-3-yl)methanamine (also known as 3-aminomethyl-2-butoxypyridine) is a bifunctional heterocyclic building block used primarily in drug discovery. It features a pyridine core substituted with a primary methanamine group at the C3 position and a lipophilic butoxy ether at the C2 position. This specific substitution pattern renders it a critical "linker-fragment" in the design of kinase inhibitors and GPCR ligands, where the ether oxygen acts as an intramolecular hydrogen bond acceptor and the butyl chain fills hydrophobic pockets.
Chemical Identity & Structure
The molecule consists of a pyridine ring with an electron-donating alkoxy group ortho to the ring nitrogen, and a reactive primary amine methylene group at the meta position relative to the ring nitrogen.
Identification Data
| Parameter | Detail |
| IUPAC Name | (2-Butoxypyridin-3-yl)methanamine |
| Common Names | 3-Aminomethyl-2-butoxypyridine; 2-Butoxy-3-picolylamine |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| SMILES | CCCCOC1=C(CN)C=CC=N1 |
| InChI Key | QZQRWGJWYNZAQV-UHFFFAOYSA-N |
| PubChem CID | 43267454 |
Structural Analysis
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Core: Pyridine ring (aromatic, electron-deficient).
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Substituent 1 (C2): Butoxy group (-O-CH₂-CH₂-CH₂-CH₃). The oxygen atom at C2 increases electron density on the pyridine ring via resonance (+M effect), making the ring more susceptible to electrophilic attack compared to unsubstituted pyridine, specifically at the C5 position.
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Substituent 2 (C3): Methanamine group (-CH₂-NH₂). A primary aliphatic amine, highly nucleophilic and basic (pKa ~9-10).
Physicochemical Profile
Understanding the physicochemical properties is vital for predicting the behavior of this compound in biological assays and synthetic mixtures.
| Property | Value (Predicted/Exp) | Significance |
| LogP (Octanol/Water) | 1.3 – 1.7 | Moderate lipophilicity; suitable for CNS penetration or hydrophobic binding pockets. |
| TPSA | ~48 Ų | Good membrane permeability (Rule of 5 compliant). |
| pKa (Primary Amine) | ~9.2 | Exists as a cation (NH₃⁺) at physiological pH (7.4). |
| pKa (Pyridine N) | ~3.5 | The pyridine nitrogen is weakly basic due to the electron-withdrawing nature of the adjacent oxygen (inductive effect). |
| Boiling Point | ~280°C (760 mmHg) | High boiling point due to hydrogen bonding; likely distilled under high vacuum. |
| Solubility | Soluble in DCM, MeOH, DMSO | Compatible with standard organic synthesis solvents. |
Synthetic Methodologies
The synthesis of (2-Butoxypyridin-3-yl)methanamine typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) followed by Reduction .
Primary Route: Nitrile Reduction
This route is preferred for scalability and cost-effectiveness.
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Starting Material: 2-Chloronicotinonitrile (2-chloro-3-cyanopyridine).
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Step 1 (SₙAr): Reaction with n-butanol and a base (Sodium hydride or Potassium tert-butoxide) to install the butoxy group.
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Step 2 (Reduction): Reduction of the nitrile to the primary amine.
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Reagents: Hydrogenation (H₂, Raney Ni or Pd/C) or Hydride reduction (LiAlH₄ or BH₃·THF).
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Note: Acidic workup is required to isolate the amine salt, or careful neutralization for the free base.
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Alternative Route: Amide Reduction
Useful if the nicotinamide precursor is more readily available.
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Starting Material: 2-Chloronicotinamide.
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Step 1: SₙAr with n-butoxide.
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Step 2: Reduction of the amide carbonyl to the methylene amine using LiAlH₄.
Visualization of Synthesis Workflow
Figure 1: The primary synthetic pathway involves nucleophilic displacement of chloride followed by nitrile reduction.
Medicinal Chemistry Applications
This molecule serves as a versatile scaffold in the development of bioactive compounds.[3]
Pharmacophore Features
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H-Bond Donor: The primary amine (-NH₂) can donate hydrogen bonds to backbone carbonyls in enzyme active sites (e.g., the hinge region of kinases).
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Lipophilic Tail: The n-butyl chain provides a flexible hydrophobic moiety that can occupy "selectivity pockets" or hydrophobic channels in receptors.
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Rigid Linker: The pyridine ring acts as a rigid spacer, orienting the amine and the ether tail in a specific vector.
SAR Decision Logic
When optimizing a lead compound containing this fragment:
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To increase metabolic stability: Replace the n-butyl group with a trifluoroethyl or cyclopropylmethyl group to block oxidation.
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To modulate basicity: Add fluorine to the pyridine ring (e.g., at C5) to lower the pKa of the amine if permeability is an issue.
Application Diagram
Figure 2: Strategic modifications of the scaffold for lead optimization in drug discovery.
Safety & Handling Protocol
As a primary amine and pyridine derivative, strict safety protocols are required.[4]
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Hazards:
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Storage:
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Store under inert gas (Nitrogen or Argon) to prevent reaction with atmospheric CO₂ (carbamate formation).
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Keep refrigerated (2-8°C) to minimize oxidation of the ether linkage.
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Disposal:
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Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
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References
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PubChem. (2025). Compound Summary for CID 43267454. National Library of Medicine. [Link]
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Guide to Pharmacology. (2025). Ligand: Methenamine and Pyridine Derivatives. IUPHAR/BPS. [Link]
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ChemRxiv. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation (Related Chemistry). [Link]
